molecular formula C11H12 B3268257 2,3-Dimethyl-1H-indene CAS No. 4773-82-4

2,3-Dimethyl-1H-indene

Cat. No. B3268257
CAS RN: 4773-82-4
M. Wt: 144.21 g/mol
InChI Key: CXLNYETYUQMZKI-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1H-indene is a chemical compound with the molecular formula C11H12 . It has a molecular weight of 144.2130 . The IUPAC Standard InChI is InChI=1S/C11H12/c1-8-7-10-5-3-4-6-11(10)9(8)2/h3-6H,7H2,1-2H3 .


Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 144.2130 and a molecular formula of C11H12 .

Scientific Research Applications

Molecular Structure and Vibrational Studies

2,3-Dimethyl-1H-indene, also known as indan, is a hydrocarbon petrochemical compound. Its derivative, 1H-indene-1,3(2H)-dione, is an anticoagulant. Studies have shown that 1H-indene-1,3(2H)-dione is more reactive and polar than 2,3-dihydro-1H-indene. Research involving density functional theory calculations has been conducted to determine and analyze the equilibrium geometries and harmonic frequencies of these molecules (Prasad et al., 2010).

Corrosion Inhibition Study

Indanone derivatives have been studied for their anti-corrosive properties on mild steel in aqueous hydrochloric acid solutions. Compounds like 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid demonstrated significant inhibiting properties, suggesting potential applications in corrosion protection (Saady et al., 2018).

Catalytic Intramolecular Reactions

The intramolecular acylation of 3-arylpropanoic acids or halides can be catalyzed to create 2-alkylindanones. Such catalytic reactions, including the Friedel-Crafts reaction, have been developed and show promise in synthetic chemistry (Womack et al., 2007).

Organometallic Complexes

Research into the reaction of indene with ReH7(PPh3)2 has led to the formation of organometallic complexes with varying bindings. These studies contribute to understanding the mechanisms and potential applications in organometallic chemistry (Rosini & Jones, 1993).

Polymerization Catalysis

Methylene-bridged metallocenes with indenyl ligands have been synthesized and characterized for their use in polymerization catalysis. These studies show potential in the field of materials science, particularly in creating polymers with specific properties (Resconi et al., 2006).

Anti-Inflammatory Agents

Diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol have been synthesized and shown to have significant anti-inflammatory activity. This points towards potential pharmaceutical applications for these compounds (Sheridan et al., 2009).

Future Directions

The future directions for research on 2,3-Dimethyl-1H-indene could involve developing more efficient and environmentally friendly methods for its synthesis, as well as exploring its potential physiological and pharmacological activities .

properties

IUPAC Name

2,3-dimethyl-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12/c1-8-7-10-5-3-4-6-11(10)9(8)2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLNYETYUQMZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197261
Record name 1H-Indene, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4773-82-4
Record name 1H-Indene, 2,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004773824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indene, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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